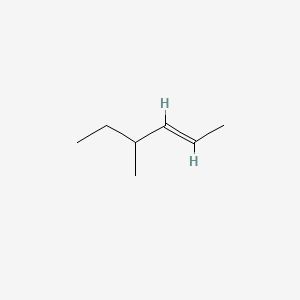

4-Methyl-2-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73932. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylhex-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNDKEPQUVZHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871040 | |

| Record name | 4-Methylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-55-5 | |

| Record name | 4-Methyl-2-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-hexene: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexene, a branched alkene with the chemical formula C₇H₁₄, is a versatile organic compound with significance in synthetic chemistry. Its structural features, including a double bond and a chiral center, give rise to geometric and optical isomerism, making it an interesting substrate for stereoselective reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Structure and Isomerism

This compound is an unsaturated hydrocarbon featuring a six-carbon chain with a methyl group at the fourth carbon and a double bond originating at the second carbon.[1] This structure leads to two forms of isomerism:

-

Geometric Isomerism: Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (Z)-4-Methyl-2-hexene (cis) and (E)-4-Methyl-2-hexene (trans).[1] In the (Z) isomer, the higher priority groups on each carbon of the double bond are on the same side, while in the (E) isomer, they are on opposite sides.

-

Optical Isomerism: The carbon atom at position 4 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This chirality results in two enantiomers for each geometric isomer: (4R) and (4S). Consequently, four stereoisomers of this compound exist: (2Z,4R)-4-methyl-2-hexene, (2Z,4S)-4-methyl-2-hexene, (2E,4R)-4-methyl-2-hexene, and (2E,4S)-4-methyl-2-hexene.

The relationship between these stereoisomers can be visualized as follows:

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and poses an aspiration hazard.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [4] |

| Molecular Weight | 98.19 g/mol | [2] |

| Boiling Point | (Z)-isomer: 87 °C (E)-isomer: 88 °C | |

| Density | (Z)-isomer: 0.700 g/cm³ (E)-isomer: 0.698 g/cm³ | |

| Melting Point | (E)-isomer: -126 °C | |

| CAS Number | Mixture of isomers: 3404-55-5 (Z)-isomer: 3683-19-0 (E)-isomer: 3683-22-5 | [2][3] |

| Water Solubility | 0.05 g/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, etc. |

Experimental Protocols

Synthesis of this compound via Dehydration of 4-Methyl-2-hexanol (B3369324)

A common laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol.[1] This reaction typically proceeds through an E1 mechanism and yields a mixture of alkene isomers, with the more substituted (E)- and (Z)-4-methyl-2-hexenes being the major products according to Zaitsev's rule.[1]

Materials:

-

4-methyl-2-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place 4-methyl-2-hexanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a fractional distillation apparatus with the round-bottom flask.

-

Heat the mixture to a temperature between 100-140 °C.[1] The alkene products will distill as they are formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purify the product by simple distillation to obtain a mixture of this compound isomers.

Stereoselective Synthesis

Stereoselective synthesis of specific isomers of this compound can be achieved through various methods. For instance, the hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst yields (Z,S)-4-methyl-2-hexene, demonstrating a syn-addition of hydrogen.[1] Conversely, using sodium in liquid ammonia (B1221849) results in the formation of the trans-alkene.[1]

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of its isomers.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

The proton NMR spectrum will show characteristic signals for the vinylic protons, the allylic protons, the methine proton at the chiral center, and the methyl and ethyl groups. The coupling constants between the vinylic protons can be used to distinguish between the (Z) (typically smaller J-coupling) and (E) (typically larger J-coupling) isomers.

¹³C NMR Spectroscopy:

-

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the vinylic carbons and the methyl groups will differ between the (Z) and (E) isomers.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the isomeric mixture of this compound and to determine the molecular weight and fragmentation pattern of each component.

Sample Preparation:

-

Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 ppm.

GC Parameters (Typical):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C).

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

The resulting chromatogram will show peaks for the different isomers, and the mass spectrum of each peak will exhibit a molecular ion peak (m/z 98) and characteristic fragment ions.

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the C=C double bond in the molecule.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

-

A characteristic C=C stretching vibration will be observed in the region of 1670-1640 cm⁻¹.

-

C-H stretching vibrations for the sp² hybridized carbons of the double bond will appear above 3000 cm⁻¹.

-

C-H stretching vibrations for the sp³ hybridized carbons will appear below 3000 cm⁻¹.

Conclusion

This compound is a structurally interesting alkene with applications in organic synthesis. Its stereoisomeric forms provide a platform for studying and developing stereoselective reactions. This guide has provided a detailed overview of its chemical properties, structure, and standard experimental protocols for its synthesis and analysis, which will be valuable for researchers and scientists working with this compound. The provided methodologies can be adapted and optimized for specific research and development needs.

References

(E)-4-methyl-2-hexene CAS number and molecular weight

(E)-4-methyl-2-hexene is a chemical compound with the molecular formula C7H14. This document provides its fundamental physicochemical properties.

Chemical Identification and Molecular Weight

A summary of the key identifiers and the molecular weight for (E)-4-methyl-2-hexene is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 3404-55-5 | [1][2][3][4] |

| Molecular Formula | C7H14 | [1][2][5][6][7] |

| Molecular Weight | 98.19 g/mol | [3][5] |

| 98.1861 g/mol | [2][6][7] | |

| IUPAC Name | (E)-4-methylhex-2-ene | [3] |

| Synonyms | 4-Methyl-trans-2-hexene, trans-4-Methyl-2-hexene | [1] |

A thorough review of publicly available scientific literature and chemical databases did not yield sufficient information to construct an in-depth technical guide on (E)-4-methyl-2-hexene that would meet the requirements of researchers, scientists, and drug development professionals. The available data is primarily limited to its basic physical and chemical properties.

There is a lack of published research detailing its involvement in specific signaling pathways, comprehensive experimental protocols, or extensive quantitative data that would be necessary for a whitepaper aimed at a scientific audience in the field of drug development. Therefore, the creation of detailed experimental protocols and signaling pathway diagrams as requested is not feasible at this time.

References

- 1. scent.vn [scent.vn]

- 2. 4-Methyl-2-hexene,c&t [webbook.nist.gov]

- 3. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3404-55-5 [chemicalbook.com]

- 5. (E,4S)-4-methylhex-2-ene | C7H14 | CID 13618898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound,c&t [webbook.nist.gov]

- 7. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

(Z)-4-methyl-2-hexene spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Z)-4-methyl-2-hexene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (Z)-4-methyl-2-hexene.

¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 - 5.5 | m | 2H | H-2, H-3 |

| ~2.2 - 2.3 | m | 1H | H-4 |

| ~1.6 | d | 3H | H-1 |

| ~1.3 - 1.4 | m | 2H | H-5 |

| ~0.9 | d | 3H | C4-CH₃ |

| ~0.85 | t | 3H | H-6 |

¹³C NMR Spectroscopic Data

Solvent: Not specified in source.[1]

| Chemical Shift (δ) ppm | Assignment |

| 12.3 | C-1 |

| 14.1 | C-6 |

| 20.6 | C4-CH₃ |

| 29.5 | C-5 |

| 34.6 | C-4 |

| 124.9 | C-2 |

| 132.8 | C-3 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3015 | Medium | =C-H stretch |

| ~2960, ~2870 | Strong | C-H stretch (sp³) |

| ~1655 | Medium | C=C stretch |

| ~690 | Strong | =C-H bend (cis) |

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 69 | Strong | [M - C₂H₅]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

A sample of (Z)-4-methyl-2-hexene (typically 5-25 mg for NMR, a thin film for IR, and a dilute solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] For IR, the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8 to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum. For ¹³C NMR, similar procedures are followed, but with a higher number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a small drop of the neat liquid sample is placed between two salt plates to create a thin film. The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around 1680-1640 cm⁻¹) and the =C-H stretch (around 3100-3000 cm⁻¹).[3]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation patterns resulting from allylic cleavage.[4]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.

Caption: Relationship between spectroscopic methods and structural information.

Caption: General experimental workflow for spectroscopic analysis.

References

Stereoisomers of 4-methyl-2-hexene and their nomenclature

An In-depth Technical Guide to the Stereoisomers of 4-methyl-2-hexene

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] Its structure, featuring both a carbon-carbon double bond and a chiral center, gives rise to significant stereochemical complexity.[2] This guide provides a detailed exploration of the stereoisomers of this compound, their systematic nomenclature, physicochemical properties, and relevant experimental methodologies for their synthesis and separation. This document is intended for researchers and professionals in the fields of organic chemistry and drug development who require a thorough understanding of stereoisomerism in complex molecules.

Stereoisomerism and Nomenclature

The structure of this compound contains two distinct stereogenic elements:

-

A double bond between carbons 2 and 3, which can result in geometric isomerism.

-

A stereocenter at carbon 4, which leads to enantiomerism.

The combination of these two elements results in a total of four possible stereoisomers.[3][4] These isomers are categorized into two pairs of enantiomers, while the relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.

Geometric Isomerism (E/Z Nomenclature)

Geometric isomerism arises from the restricted rotation around the C=C double bond. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond.

-

At Carbon 2: The substituents are a hydrogen atom and a methyl group (-CH₃). The methyl group has a higher priority.

-

At Carbon 3: The substituents are a hydrogen atom and a sec-butyl group (-CH(CH₃)CH₂CH₃). The sec-butyl group has a higher priority.

The configuration is designated as:

-

(E) Isomer (from entgegen, German for "opposite"): When the two higher-priority groups are on opposite sides of the double bond.

-

(Z) Isomer (from zusammen, German for "together"): When the two higher-priority groups are on the same side of the double bond.[5]

Enantiomerism (R/S Nomenclature)

The carbon atom at position 4 is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. The configuration at this stereocenter is also assigned using the CIP priority rules.

-

Assign priorities to the four groups attached to the chiral center.

-

Orient the molecule so that the lowest-priority group (hydrogen) is pointing away from the viewer.

-

Trace the path from the highest priority group (1) to the second (2) to the third (3).

-

(R) Configuration (from rectus, Latin for "right"): If the path is clockwise.

-

(S) Configuration (from sinister, Latin for "left"): If the path is counter-clockwise.

-

The four distinct stereoisomers of this compound are therefore:

-

(4R, 2E)-4-methylhex-2-ene

-

(4S, 2E)-4-methylhex-2-ene

-

(4R, 2Z)-4-methylhex-2-ene

-

(4S, 2Z)-4-methylhex-2-ene

Physicochemical and Spectroscopic Data

Quantitative data for the specific stereoisomers of this compound are limited. However, data for the cis (Z) isomer and mixtures are available.

| Property | Value | Isomer | Source |

| Molecular Weight | 98.19 g/mol | All | [6] |

| CAS Number | 3683-19-0 | (Z)-isomer | [5] |

| CAS Number | 3404-55-5 | Mixture (c,t) | [1] |

| Boiling Point | 359.5 K (86.35 °C) | (Z)-isomer | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 34.7 kJ/mol | (Z)-isomer | [7] |

| Kovats Retention Index (Standard non-polar) | 653 - 668 | (Z)-isomer | [8] |

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing alkenes like this compound is the acid-catalyzed dehydration of the corresponding alcohol, 4-methyl-2-hexanol (B3369324).[2]

Protocol: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol

-

Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

-

Reactant Charging: Place 4-methyl-2-hexanol into the reaction flask.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol while stirring.[2]

-

Heating: Heat the mixture to a temperature range of 100–140°C.[2] The alkene product, being more volatile than the alcohol reactant, will distill as it is formed.

-

Product Collection: Collect the distillate, which will contain a mixture of alkene isomers ((E)- and (Z)-4-methyl-2-hexene, and 4-methyl-1-hexene) and water. The formation of this compound is generally favored over 4-methyl-1-hexene (B165699) according to Zaitsev's rule.[2]

-

Purification:

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Perform a final fractional distillation to purify the this compound isomers from any remaining starting material or side products.

-

Stereoselective synthesis can be achieved by starting with an enantiomerically pure precursor. For instance, the selective hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst would yield (Z,S)-4-methyl-2-hexene.[2]

Separation of Stereoisomers

Separating the stereoisomers of this compound requires specialized techniques. Diastereomers ((E) and (Z) isomers) can typically be separated by standard methods like fractional distillation or chromatography due to their different physical properties. The separation of enantiomers, however, requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Representative Protocol: Enantiomeric Separation by Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective. The choice of CSP is critical for achieving enantioseparation.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol. The exact ratio must be optimized to achieve good resolution and reasonable retention times.

-

System Equilibration: Pump the mobile phase through the HPLC system, including the chiral column, until a stable baseline is achieved on the detector (e.g., a UV detector).

-

Sample Preparation: Dissolve a small amount of the this compound enantiomeric mixture (e.g., the (E)-isomers) in the mobile phase.

-

Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different rates.[9]

-

Detection and Fraction Collection: As the separated enantiomers elute from the column, they are detected. The corresponding fractions for each enantiomeric peak are collected separately.

-

Analysis: The enantiomeric purity of the collected fractions can be confirmed by re-injecting them into the same HPLC system.

Conclusion

This compound serves as an excellent model for understanding the interplay of geometric and optical isomerism. Its four distinct stereoisomers arise from the combination of a C=C double bond and a single chiral center. The systematic nomenclature using (E/Z) and (R/S) designations allows for the unambiguous identification of each isomer. While synthetic methods can produce mixtures of these isomers, advanced chromatographic techniques, particularly chiral HPLC, provide a robust methodology for their separation, enabling the study of individual stereoisomers, a critical requirement in fields such as asymmetric synthesis and pharmaceutical development.

References

- 1. This compound,c&t [webbook.nist.gov]

- 2. This compound | 3404-55-5 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. (Z)-4-Methyl-2-hexene [webbook.nist.gov]

- 8. This compound, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-4-methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the geometric isomers, cis-4-methyl-2-hexene (B11997922) and trans-4-methyl-2-hexene. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a concise compilation of key data, an exploration of the underlying principles governing the differences in their physical characteristics, and representative experimental protocols for their determination.

Core Concepts: The Influence of Stereoisomerism on Physical Properties

The distinct three-dimensional arrangement of atoms in cis and trans isomers, despite their identical chemical formula and connectivity, leads to significant differences in their physical properties. In cis-4-methyl-2-hexene, the alkyl groups are positioned on the same side of the carbon-carbon double bond, resulting in a bent molecular shape. This configuration can lead to a net molecular dipole moment, influencing intermolecular forces. Conversely, in trans-4-methyl-2-hexene, the alkyl groups are on opposite sides of the double bond, leading to a more linear and often less polar structure. These structural variations directly impact properties such as boiling point, melting point, density, and refractive index.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical properties of cis- and trans-4-methyl-2-hexene, compiled from various chemical data sources. It is important to note that minor discrepancies may exist between different literature values.

| Physical Property | cis-4-methyl-2-hexene | trans-4-methyl-2-hexene |

| Boiling Point | 87 - 88.4 °C | 88 °C |

| Melting Point | -125.69 °C | -126 °C |

| Density | 0.700 - 0.711 g/cm³ | 0.698 g/mL |

| Refractive Index | 1.3998 - 1.413 | 1.402 |

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the stereoisomerism of 4-methyl-2-hexene and its resulting physical properties.

Caption: Relationship between stereoisomers and physical properties.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of the alkene

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the alkene sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a heating bath fluid.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For low-melting substances like the isomers of this compound, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

-

Melting point apparatus with a cooling system (cryostat)

-

Capillary tubes

-

Sample of the solidified alkene

-

Low-temperature thermometer

Procedure:

-

A small, finely powdered sample of the solidified alkene is packed into a capillary tube.

-

The capillary tube is placed in the sample holder of the melting point apparatus.

-

The apparatus is cooled to a temperature well below the expected melting point.

-

The temperature is then slowly increased at a controlled rate.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatically controlled water bath

-

Sample of the alkene

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the alkene sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the mark, and the outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The pycnometer is then calibrated using a liquid of known density (e.g., distilled water) to determine its exact volume.

-

The density of the alkene is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Sample of the alkene

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of the alkene sample are placed on the surface of the prism.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

-

The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Spectroscopic Data

While not strictly physical properties in the same vein as those listed above, spectroscopic data are crucial for the identification and characterization of cis- and trans-4-methyl-2-hexene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and can be used to distinguish between the two isomers. This data is available in various online spectral databases.

This guide provides a foundational understanding of the physical properties of cis- and trans-4-methyl-2-hexene. For further, more in-depth research, consulting original research articles and comprehensive chemical databases is recommended.

Synthesis of 4-Methyl-2-hexene from 4-Methyl-2-hexanol: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 4-methyl-2-hexene via the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324). The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data analysis, and a visualization of the synthetic workflow.

The conversion of 4-methyl-2-hexanol to this compound is a classic example of an E1 elimination reaction. In this process, the alcohol is treated with a strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through a carbocation intermediate, and the subsequent removal of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond. According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case is this compound. Due to the nature of the reaction, a mixture of (E) and (Z) stereoisomers is expected. To favor the forward reaction, the lower-boiling alkene product is typically removed from the reaction mixture by distillation as it is formed.

Experimental Protocol

The following protocol details the procedure for the acid-catalyzed dehydration of 4-methyl-2-hexanol.

Materials:

-

4-methyl-2-hexanol

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Add 20 mL of 4-methyl-2-hexanol and a few boiling chips to the flask.

-

Catalyst Addition: In a separate beaker, carefully add 4 mL of concentrated sulfuric acid to 4 mL of water. Cool the acid solution in an ice bath and then slowly add it to the round-bottom flask containing the alcohol while swirling.

-

Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene product will begin to form and co-distill with water at a temperature range of approximately 80-90 °C. Continue the distillation until no more oily droplets are observed in the distillate.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 15 mL of brine to remove any dissolved salts.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Final Purification: Decant the dried liquid into a smaller, clean round-bottom flask and perform a final simple distillation, collecting the fraction that boils at the literature value for this compound (approximately 85-88 °C).

Data Presentation

The following table summarizes key quantitative data for the reactant and the primary product.

| Property | 4-Methyl-2-hexanol (Reactant) | This compound (Product) |

| Molar Mass | 116.20 g/mol | 98.19 g/mol |

| Boiling Point | ~152 °C | ~86 °C (for the mixture of E/Z isomers) |

| Density | ~0.819 g/mL | ~0.702 g/mL |

| Theoretical Yield | Based on the limiting reactant (4-methyl-2-hexanol) | - |

| Typical Reported Yield | - | 70-85% |

| ¹H NMR (CDCl₃, ppm) | δ 3.8 (m, 1H, CH-OH), 1.5-1.7 (m, 3H), 1.1-1.4 (m, 2H), 0.9 (m, 9H) | δ 5.4 (m, 2H, CH=CH), 2.0 (m, 1H), 1.6 (d, 3H), 1.2 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 68.1, 45.5, 38.9, 23.2, 19.1, 14.2 | δ 134.5, 125.1, 41.2, 29.5, 22.8, 17.8 |

| IR (cm⁻¹) | 3350 (broad, O-H), 2960-2870 (C-H), 1070 (C-O) | 3020 (=C-H), 2960-2870 (C-H), 1670 (C=C), 965 (trans C=C-H bend) |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Dehydrohalogenation of 4-Methyl-halohexane: A Technical Guide to the Synthesis of 4-Methyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydrohalogenation of 4-methyl-halohexanes to produce 4-methyl-2-hexene, a valuable intermediate in organic synthesis. This document details the underlying reaction mechanisms, experimental protocols, and expected outcomes, supported by quantitative data from analogous systems.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[1] The synthesis of this compound from a suitable 4-methyl-halohexane, such as 2-chloro-4-methylhexane or 2-bromo-4-methylhexane (B13611866), is a classic example of this transformation. The regioselectivity of this reaction is of primary importance, with the potential to form two constitutional isomers: the more substituted this compound (Zaitsev product) and the less substituted 4-methyl-1-hexene (B165699) (Hofmann product).

Reaction Mechanism and Regioselectivity

The dehydrohalogenation of a secondary haloalkane like 4-methyl-2-halohexane typically proceeds through a bimolecular elimination (E2) mechanism when a strong, non-bulky base is employed.[2] This concerted, single-step reaction involves the abstraction of a proton by the base, the simultaneous formation of the carbon-carbon double bond, and the departure of the halide leaving group.[3]

Zaitsev's Rule

According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. In the case of 4-methyl-2-halohexane, there are two types of β-hydrogens that can be abstracted: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). Abstraction of a proton from C3 leads to the formation of the more substituted this compound, while abstraction from C1 yields the less substituted 4-methyl-1-hexene. With a strong, non-bulky base such as potassium hydroxide (B78521) in ethanol (B145695), Zaitsev's rule predicts that this compound will be the predominant product.

Influence of the Base

The choice of base is critical in determining the regiochemical outcome of the reaction. Strong, sterically unhindered bases like sodium ethoxide or potassium hydroxide favor the formation of the thermodynamically more stable Zaitsev product. Conversely, bulky bases such as potassium tert-butoxide can lead to a higher proportion of the Hofmann product due to steric hindrance, which makes the abstraction of the less sterically hindered proton on the terminal carbon more favorable.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via the dehydrohalogenation of 2-bromo-4-methylhexane.

Materials:

-

2-bromo-4-methylhexane

-

Potassium hydroxide (KOH)

-

Ethanol, absolute

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of potassium hydroxide in absolute ethanol with gentle warming.

-

Addition of Alkyl Halide: Once the KOH is completely dissolved, add 2-bromo-4-methylhexane to the flask.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to isolate this compound.

-

Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.[4]

Quantitative Data (Analogous Systems)

Specific yield and product ratio data for the dehydrohalogenation of 4-methyl-halohexanes are not extensively reported. However, data from analogous secondary haloalkanes provide an indication of the expected outcomes.

| Alkyl Halide | Base/Solvent | Major Product(s) | Yield (%) | Reference |

| 2-Bromoheptane (B1584549) | Sodium Methoxide/Methanol | 2-Heptene (cis and trans) | Not specified | [5] |

| 2-Bromoheptane | Potassium tert-Butoxide/tert-Butanol | 1-Heptene | Not specified | [6] |

| 2-Bromobutane | KOH/Ethanol | 2-Butene (major), 1-Butene (minor) | Not specified | [1] |

Based on these examples, the dehydrohalogenation of 2-bromo-4-methylhexane with ethanolic KOH is expected to yield a mixture of this compound and 4-methyl-1-hexene, with the former being the major product. The overall yield is anticipated to be moderate to good, depending on the specific reaction conditions and purification efficiency.

Mandatory Visualizations

Reaction Pathway

Caption: E2 reaction pathway for the dehydrohalogenation of 4-methyl-2-halohexane.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The dehydrohalogenation of 4-methyl-halohexanes provides a reliable route to this compound. By selecting a strong, non-bulky base and appropriate reaction conditions, the formation of the thermodynamically favored Zaitsev product can be maximized. While specific quantitative data for this reaction is sparse, the established principles of elimination reactions and data from analogous systems provide a strong predictive framework for researchers in organic synthesis and drug development. Further optimization of the presented representative protocol can lead to high yields of the desired alkene.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 4. This compound | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved Experiment : E2 Elimination of 2-bromoheptane Bases | Chegg.com [chegg.com]

- 6. Solved Any help you can provide for the following post-lab | Chegg.com [chegg.com]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-hexene Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 4-methyl-2-hexene: (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in pharmaceutical development where specific stereochemistry can dictate biological activity.

Introduction to Alkene Stability

The thermodynamic stability of alkenes is a critical concept in organic chemistry that influences their reactivity and equilibrium concentrations. The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the steric strain associated with the substituents. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-orbital of the double bond and adjacent C-H σ-bonds.

For geometric isomers, such as the (E) and (Z) forms of this compound, steric hindrance is the predominant factor. The (Z)-isomer (cis) places bulky substituent groups on the same side of the double bond, leading to repulsive steric interactions that increase the molecule's potential energy and decrease its stability. Conversely, the (E)-isomer (trans) positions these groups on opposite sides, minimizing steric strain and resulting in a more stable, lower-energy conformation.[1]

Quantitative Thermodynamic Data

Precise experimental thermodynamic data for all isomers of this compound is not extensively documented. However, computational methods, such as the Joback method, provide reliable estimations for these values. The following table summarizes the available calculated thermodynamic data for the isomers of this compound.

| Property | (Z)-4-methyl-2-hexene | This compound (cis & trans mixture) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 85.84 kJ/mol | 85.84 kJ/mol |

| Standard Enthalpy of Formation (ΔfH°gas) | -75.87 kJ/mol | -75.87 kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 10.56 kJ/mol | 10.56 kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 34.70 kJ/mol[2][3] | 30.75 kJ/mol |

| Data Source: Cheméo, calculated using the Joback Method, unless otherwise cited.[2][4] |

Based on established principles of alkene stability, the (E)-isomer of this compound is predicted to be more stable than the (Z)-isomer. This implies that the (E)-isomer will possess a more negative standard enthalpy of formation (ΔfH°gas) and a lower standard Gibbs free energy of formation (ΔfG°).

Logical Relationship of Isomer Stability

The relative thermodynamic stabilities of the (E) and (Z) isomers of this compound can be visualized as an energy diagram. The less stable (Z)-isomer exists at a higher energy state compared to the more stable (E)-isomer. The energy difference between these two states is the basis for the higher heat of hydrogenation of the (Z)-isomer.

References

The Biological Frontier: An In-depth Technical Guide to the Bioactivity of Simple Alkene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The presence of a carbon-carbon double bond, the defining feature of alkenes, imparts a unique reactivity that has been harnessed by nature and medicinal chemists alike to create a diverse array of biologically active molecules. This technical guide delves into the core biological activities of simple alkene derivatives, with a particular focus on their anticancer and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy.

Anticancer Activity of Alkene Derivatives

A significant body of research has focused on the potential of simple alkene derivatives, particularly stilbenoids like resveratrol (B1683913), as anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Quantitative Data: Cytotoxicity of Alkene Derivatives

The cytotoxic effects of various alkene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of resveratrol and its derivatives against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Resveratrol | Breast (MCF-7) | 51.18 | [1] |

| Resveratrol | Hepatocellular Carcinoma (HepG2) | 57.4 | [1] |

| Resveratrol | Skin (A431) | 42 | [2] |

| Resveratrol | Breast (MDA-MB-231) | 144 (for 24 hr) | [3] |

| Chalcone-Resveratrol Derivative 15 | Cervical (HeLa) | 4.042 ± 0.16 | [4] |

| Chalcone-Resveratrol Derivative 15 | Lung (A549) | 27.72 ± 1.45 | [4] |

| Chalcone-Resveratrol Derivative 15 | Gastric (SGC7901) | 3.93 ± 0.37 | [4] |

| Chalcone Cinnamate-Resveratrol Derivative 17 | Oral (OECM-1) | 16.38 ± 0.10 | [4] |

| Chalcone Cinnamate-Resveratrol Derivative 17 | Oral (HSC-3) | 18.06 ± 0.05 | [4] |

| Benzoylhydrazine-Resveratrol Derivative 30 | Breast (ICF-7) | 24.62 | [4] |

| Benzoylhydrazine-Resveratrol Derivative 30 | Breast (T47D) | 70.92 | [4] |

| 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 14 | Renal (A498) | low micromolar | [5] |

| 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 17 | Colon (COLO 205) | low micromolar | [5] |

Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of many alkene derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[6] Dysregulation of this pathway is a common feature of many cancers.

Anti-inflammatory Activity of Alkene Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Simple alkene derivatives, especially stilbenoids, have demonstrated potent anti-inflammatory effects.

Quantitative Data: Inhibition of Inflammatory Markers

A primary mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The half-maximal effective concentration (EC50) or IC50 for NO inhibition is a common metric for anti-inflammatory potency.

| Compound | Cell Line | IC50/EC50 (µM) for NO Inhibition | Reference |

| Stilbenoid derivatives from Pholidota yunnanensis (8 compounds) | RAW 264.7 | 4.07 - 7.77 | [7][8] |

| Piperazine-substituted chalcone-resveratrol derivative 15 | RAW 264.7 | 4.13 ± 0.07 | [4] |

| Coumarin-curcumin derivative 14b | LPS-induced macrophages | 5.32 (EC50) |

Mechanism of Action: Targeting Inflammatory Signaling

The anti-inflammatory effects of alkene derivatives are often mediated by their interaction with signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[9]

Experimental Protocols

Accurate and reproducible assessment of the biological activity of alkene derivatives is paramount. The following sections provide detailed methodologies for key in vitro assays.

General Experimental Workflow for Bioactivity Screening

A typical workflow for evaluating the biological activity of a newly synthesized or isolated alkene derivative involves a series of in vitro assays to determine its cytotoxic and/or modulatory effects.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[11]

-

Compound Treatment: Treat the cells with various concentrations of the alkene derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10][12]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[14]

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.[15]

-

LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm).[15]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

-

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.

-

Principle: The assay quantifies the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-mediated conversion of arachidonic acid. The amount of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17][18][19]

-

Protocol:

-

Enzyme Reaction: Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE2 Quantification (ELISA):

-

Coat a 96-well plate with a PGE2 antibody.

-

Add the samples from the enzyme reaction and a fixed amount of HRP-conjugated PGE2. These will compete for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for HRP and measure the resulting colorimetric signal. The signal intensity is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

-

Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status within a signaling pathway.[20][21]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., p65, IκBα, phospho-IκBα).

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with the alkene derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract the proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a specialized imaging system.[20]

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.

-

Conclusion

Simple alkene derivatives represent a rich source of biologically active compounds with significant potential in drug discovery and development. Their ability to modulate key signaling pathways, such as the MAPK and NF-κB pathways, underscores their therapeutic promise in cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, facilitating the identification and characterization of novel therapeutic leads. Further investigation into the structure-activity relationships of diverse alkene scaffolds will undoubtedly continue to unveil new and potent bioactive molecules.

References

- 1. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]

- 2. ijper.org [ijper.org]

- 3. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]

- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Industrial Applications of C7 Branched Alkenes

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C7 branched alkenes, predominantly a mixture of isoheptene isomers, are valuable intermediates in the chemical industry. Primarily synthesized through the oligomerization of propylene (B89431), these olefins are key precursors for the production of plasticizer alcohols, specialty chemicals, and alkylated aromatic compounds. This technical guide provides a comprehensive overview of the industrial landscape of C7 branched alkenes, detailing their production methodologies, major applications, and the underlying chemical processes. The guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of process workflows and reaction mechanisms to facilitate a deeper understanding for research and development professionals.

Production of C7 Branched Alkenes: Propylene Oligomerization

The principal industrial route to C7 branched alkenes is the oligomerization of propylene. This process involves the catalytic combination of propylene molecules to form a mixture of olefins with varying carbon numbers, including a significant C7 fraction. The reaction can be tailored to favor the production of specific oligomers, such as heptenes (dimerization of a propylene and a butene molecule, or trimerization of propylene followed by cracking), although the product stream is typically a mixture of C6 (hexenes), C7 (heptenes), C9 (nonenes), and higher oligomers.

Catalytic Systems and Process Conditions

A variety of catalysts are employed for propylene oligomerization, with solid phosphoric acid (SPA) and zeolite catalysts being prominent in industrial applications. Nickel-based catalysts are also utilized, particularly for dimerization. The choice of catalyst and operating conditions significantly influences the product distribution and the degree of branching in the resulting olefins.

Table 1: Overview of Catalytic Systems for Propylene Oligomerization

| Catalyst Type | Typical Operating Temperature (°C) | Typical Operating Pressure (psig) | Key Characteristics & Product Selectivity |

| Solid Phosphoric Acid (SPA) | 180 - 240 | 500 - 1500 | Robust, widely used. Produces a broad range of oligomers with a high degree of branching. The C7 fraction contains a complex mixture of isomers. |

| Zeolite Catalysts (e.g., MCM-22) | 140 - 200 | 200 - 450 | Offer shape selectivity, potentially leading to a more defined product slate. Can produce highly branched olefins suitable for subsequent chemical synthesis.[1] |

| Nickel Complexes | 50 - 100 | 100 - 300 | Often used for dimerization to C6 olefins, but can also produce higher oligomers. The product distribution can be influenced by the ligand structure. |

Experimental Protocol: Propylene Oligomerization in a Fixed-Bed Reactor

This protocol describes a typical laboratory-scale procedure for propylene oligomerization using a solid acid catalyst in a fixed-bed reactor.

1. Catalyst Loading and Activation:

- The fixed-bed reactor is loaded with a known quantity of the solid acid catalyst (e.g., pelletized ZSM-5 or SPA).

- The catalyst is activated in-situ by heating under a flow of inert gas (e.g., nitrogen) to a specified temperature (typically 300-500°C) for several hours to remove adsorbed water.

2. Reaction Execution:

- The reactor is brought to the desired reaction temperature (e.g., 180°C) and pressure (e.g., 500 psig).

- A feed stream of propylene, often diluted with a paraffin (B1166041) such as propane, is introduced into the reactor at a defined weight hourly space velocity (WHSV).

- The reaction is carried out for a set period, with the reactor effluent being cooled and collected.

3. Product Analysis:

- The liquid product is separated from any unreacted gases.

- The composition of the liquid product is analyzed by gas chromatography (GC) to determine the distribution of C6, C7, C9, and other oligomers.

- Gas chromatography-mass spectrometry (GC-MS) is used to identify the specific isomers within the C7 fraction.[2][3]

Process Workflow for C7 Branched Alkene Production

Core Industrial Application: Hydroformylation (Oxo Synthesis) of C7 Branched Alkenes

The most significant industrial application of C7 branched alkenes is their conversion to C8 alcohols, primarily isooctanol, via hydroformylation, also known as the oxo process.[2] Isooctanol is a crucial raw material for the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).

The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst, typically a cobalt or rhodium complex. The resulting C8 aldehydes are then hydrogenated to produce isooctanol.

Catalytic Systems and Reaction Conditions

Both cobalt and rhodium-based catalysts are used for the hydroformylation of higher olefins. Rhodium catalysts generally exhibit higher activity and selectivity at lower temperatures and pressures compared to cobalt catalysts, but they are also more expensive.

Table 2: Catalyst Systems for the Hydroformylation of C7 Branched Alkenes

| Catalyst Type | Typical Operating Temperature (°C) | Typical Operating Pressure (atm) | Key Characteristics |

| Cobalt Carbonyl (e.g., Co₂(CO)₈) | 140 - 180 | 100 - 300 | Lower cost, robust. Requires higher temperatures and pressures. Can lead to some alkene isomerization.[4][5] |

| Rhodium Complexes (with phosphine (B1218219) ligands) | 80 - 120 | 15 - 50 | High activity and selectivity to the desired aldehyde. Operates under milder conditions. Higher cost and requires ligand synthesis.[6][7] |

Experimental Protocol: Hydroformylation of Mixed Heptenes in a Stirred Autoclave

This protocol outlines a general procedure for the laboratory-scale hydroformylation of a C7 branched alkene mixture.

1. Reactor Preparation:

- A high-pressure stirred autoclave is charged with the mixed C7 branched alkene feed, a suitable solvent (e.g., toluene), and the catalyst precursor (e.g., a rhodium-phosphine complex or cobalt carbonyl).

- The reactor is sealed and purged several times with nitrogen to remove any oxygen.

2. Reaction Execution:

- The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas), typically in a 1:1 molar ratio, to the desired reaction pressure (e.g., 30 atm).

- The mixture is heated to the target reaction temperature (e.g., 100°C) with constant stirring.

- The reaction progress is monitored by observing the pressure drop as the syngas is consumed. The reaction is allowed to proceed for a predetermined time or until gas uptake ceases.

3. Product Work-up and Analysis:

- The reactor is cooled to room temperature and the excess pressure is carefully vented.

- The liquid product mixture is collected.

- The product composition is analyzed by gas chromatography (GC) to determine the conversion of the C7 alkenes and the selectivity to the C8 aldehydes.

- The C8 aldehyde product can be isolated by distillation and subsequently hydrogenated to isooctanol in a separate step.

Process and Reaction Pathway for Isooctanol Production

Other Industrial Applications

While the production of plasticizer alcohols is the primary application, C7 branched alkenes are also utilized in other industrial processes, including the synthesis of specialty acids and as alkylating agents.

Synthesis of Isooctanoic Acid

C7 branched alkenes can be converted to isononyl aldehydes via hydroformylation, which are then oxidized to produce isooctanoic acid. This branched-chain carboxylic acid and its derivatives find applications as corrosion inhibitors in lubricants, as well as in the production of synthetic esters and paint driers.

Alkylation of Aromatic Compounds

C7 branched alkenes can be used as alkylating agents in Friedel-Crafts reactions to produce alkylated aromatics. For example, the alkylation of benzene (B151609) with isoheptene would yield heptylbenzene (B126430) isomers. These alkylated aromatics can serve as intermediates in the production of surfactants and other specialty chemicals. The reaction is typically catalyzed by strong acids such as sulfuric acid, hydrofluoric acid, or solid acid catalysts like zeolites.[8]

Table 3: Reaction Conditions for Benzene Alkylation with Olefins

| Catalyst | Temperature (°C) | Pressure (MPa) | Benzene/Olefin Molar Ratio | Key Considerations |

| Zeolite (e.g., Hβ) | 120 - 160 | 1 - 3 | > 5:1 | High ratio of benzene to olefin is used to minimize olefin oligomerization.[7] |

| Sulfuric Acid | 0 - 20 | Atmospheric | > 5:1 | Requires careful handling due to its corrosive nature and generates acidic waste. |

Logical Relationship of C7 Branched Alkene Applications

References

- 1. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 2. alfachemic.com [alfachemic.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium and cobalt catalysts in the heterogeneous hydroformylation of ethene, propene and 1-hexene [aaltodoc.aalto.fi]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Computational Chemistry Analysis of 4-Methyl-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 4-methyl-2-hexene. While dedicated computational studies on this specific branched alkene are not extensively documented in publicly available literature, this guide synthesizes established computational protocols and theoretical principles to present a representative analysis. The data presented herein is based on expected outcomes from well-established theoretical levels for similar small organic molecules and is intended to serve as a practical guide for researchers initiating such studies.

Introduction to this compound

This compound is a seven-carbon branched alkene with the chemical formula C₇H₁₄. It exists as (E) and (Z) stereoisomers due to the substitution pattern around the carbon-carbon double bond. The presence of a chiral center at the fourth carbon atom introduces further stereochemical complexity.[1] This molecule serves as a fundamental model for understanding the conformational preferences and reactivity of branched, unsaturated hydrocarbons. Computational chemistry provides a powerful lens to investigate its electronic structure, conformational landscape, and potential reaction pathways, offering insights that complement experimental studies.

Theoretical Framework and Computational Methodology

A robust computational investigation of this compound typically employs Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A standard computational protocol for analyzing this compound would involve the following steps:

-

Initial Structure Generation: Generation of the initial 3D structures for the (E) and (Z) isomers of this compound.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This is crucial due to the rotational freedom around the single bonds.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization to locate the stationary points on the potential energy surface. A common and reliable level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).

-

Data Analysis: The final optimized geometries, energies, and vibrational frequencies are then analyzed to determine relative stabilities, geometric parameters, and predicted spectroscopic signatures.

Results and Discussion

The following sections present hypothetical yet representative data for the (E) and (Z) isomers of this compound, calculated at the B3LYP/6-31G(d) level of theory for geometries and frequencies, with single-point energies refined at the M06-2X/6-311+G(d,p) level.

Conformational Analysis